![molecular formula C15H20O3 B14335186 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 106392-42-1](/img/structure/B14335186.png)
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid is a compound known for its significant role in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group and two isopropyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Its unique structure contributes to its diverse reactivity and utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of 3-[4-Oxo-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]propanoic acid.
Substitution: Formation of substituted derivatives like 3-[4-Nitro-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
Wirkmechanismus
The mechanism of action of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, 3,5-Diisopropyl-4-hydroxybenzoic acid.
Uniqueness: The presence of the prop-2-enoic acid moiety and the specific arrangement of functional groups make it distinct in terms of reactivity and applications.
Eigenschaften
CAS-Nummer |
106392-42-1 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9(2)12-7-11(5-6-14(16)17)8-13(10(3)4)15(12)18/h5-10,18H,1-4H3,(H,16,17) |
InChI-Schlüssel |
ZJEXGIQYCHPQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




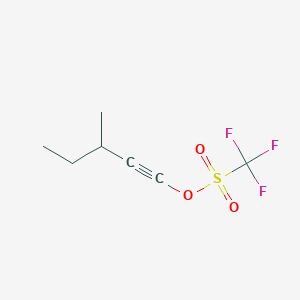
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
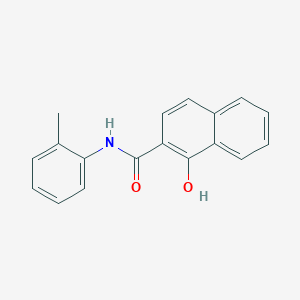
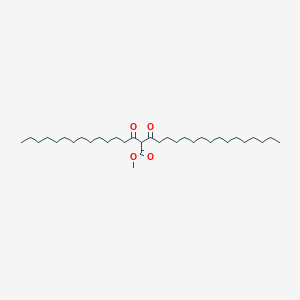
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
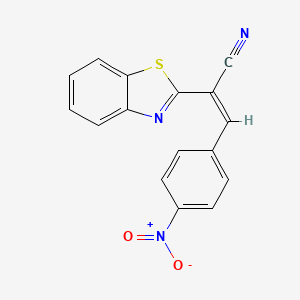
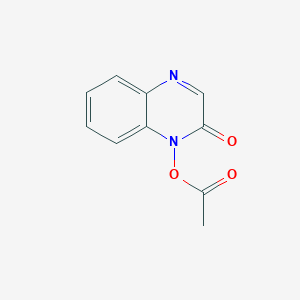
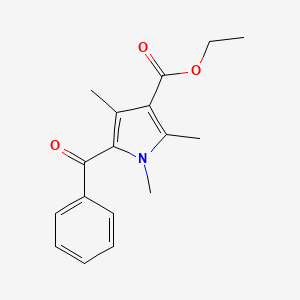
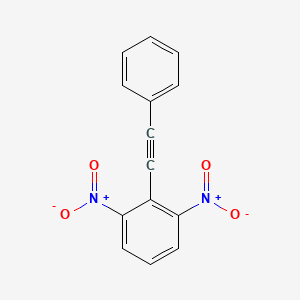
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)

